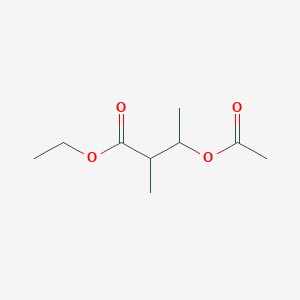

Ethyl 3-acetoxy-2-methylbutyrate

Description

Properties

CAS No. |

139564-43-5 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

ethyl 3-acetyloxy-2-methylbutanoate |

InChI |

InChI=1S/C9H16O4/c1-5-12-9(11)6(2)7(3)13-8(4)10/h6-7H,5H2,1-4H3 |

InChI Key |

KYWLAHNPWLJLDJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)C(C)OC(=O)C |

Canonical SMILES |

CCOC(=O)C(C)C(C)OC(=O)C |

density |

1.003-1.013 |

Other CAS No. |

139564-43-5 |

physical_description |

Clear, colourless liquid; Fruity aroma |

solubility |

Soluble in non-polar solvents; insoluble in water Soluble (in ethanol) |

Synonyms |

ETHYL3-ACETOXY-2-METHYLBUTYRATE |

Origin of Product |

United States |

Scientific Research Applications

Flavoring Agent

One of the primary applications of ethyl 3-acetoxy-2-methylbutyrate is as a flavoring agent in food products. It is utilized in:

- Beverages : Enhancing the taste profile of soft drinks and alcoholic beverages.

- Confectionery : Used in candies and chocolates to impart fruity flavors.

- Dairy Products : Provides a creamy note to yogurts and ice creams.

Studies have shown that this compound can be incorporated into various food matrices without negatively affecting the overall sensory attributes. Its organoleptic properties make it a desirable ingredient in the food industry .

Fragrance Industry

In addition to its use in food, this compound serves as a fragrance component in personal care products and perfumes. Its pleasant aroma profile allows it to be used in:

- Cosmetics : Incorporated into lotions, creams, and shampoos for added scent.

- Household Products : Used in air fresheners and cleaning products to mask undesirable odors.

The compound's volatility and stability under various conditions make it suitable for long-lasting fragrance formulations .

Biotechnological Applications

Recent research has explored the potential of this compound in biotechnological applications, particularly in microbial fermentation processes. It has been studied as:

- A precursor for biosynthesis : this compound can be used as a substrate for microbial fermentation to produce valuable metabolites, such as biofuels and pharmaceuticals.

- A chiral building block : It serves as an intermediate in synthesizing optically active compounds, which are essential in pharmaceutical applications .

Data Table: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Flavoring Agent | Beverages, Confectionery, Dairy Products | Enhances taste without negative sensory effects |

| Fragrance Industry | Cosmetics, Household Products | Provides pleasant aroma and stability |

| Biotechnological | Precursor for biosynthesis, Chiral building block | Valuable for producing metabolites |

Case Study 1: Flavor Enhancement in Beverages

A study conducted on the incorporation of this compound into a soft drink demonstrated significant improvements in consumer acceptance scores due to enhanced flavor profiles. The results indicated that the optimal concentration for flavor enhancement was around 0.05% by volume, leading to a fruity and refreshing taste without overwhelming the original beverage flavor .

Case Study 2: Stability in Fragrance Formulations

Research on the stability of this compound in various cosmetic formulations revealed that it maintained its aromatic properties over extended periods. The study found that formulations containing this compound showed less than 10% degradation of scent after six months of storage at room temperature .

Comparison with Similar Compounds

Ethyl Acetoacetate (CAS 141-97-9)

- Structure : Ethyl acetoacetate (C₆H₁₀O₃, MW: 130.14 g/mol) contains a ketone group at the 3-position and lacks the acetoxy substituent present in ethyl 3-acetoxy-2-methylbutyrate .

- Physical Properties :

- Refractive Index: 1.418–1.421 (vs. unreported for this compound).

- Boiling Point: 180–181°C (higher volatility due to smaller molecular size).

- Applications : Primarily used as a chemical intermediate in pharmaceuticals and dyes, rather than as a flavoring agent. Its ketone group enables participation in Claisen condensation reactions, unlike the acetoxy-functionalized compound .

Ethyl 3-Methylbut-2-enoate (CAS 638-10-8)

- Structure : Features an unsaturated α,β-ester group (C₇H₁₂O₂, MW: 128.17 g/mol) with a methyl branch at the 3-position .

- Physical Properties :

- Density: ~0.92 g/cm³ (lower than this compound, suggesting higher volatility).

- Applications : Used in fragrances and synthetic chemistry due to its unsaturated structure, which is absent in the fully saturated this compound .

Methyl 3-Hydroxy-2-Methylenebutyrate (CAS 18020-65-0)

- Structure : A methyl ester with a hydroxy group at the 3-position and a methylene group at the 2-position (C₆H₁₀O₃, MW: 130.14 g/mol) .

- Physical Properties :

- Solubility: Highly polar due to the hydroxy group, contrasting with the lipophilic this compound.

- Applications: Primarily used in polymer chemistry as an acrylic monomer, unlike the flavor-centric applications of this compound .

Ethyl 2-Ethylbutyrate (CAS Not Specified)

- Structure : A branched-chain ester with an ethyl group at the 2-position (C₈H₁₆O₂, MW: 144.21 g/mol) .

- Physical Properties :

- Refractive Index: 1.402–1.407 (similar to this compound).

- Specific Gravity: 0.866–0.871 (lower density due to fewer oxygen atoms).

- Applications : Approved by JECFA as a flavoring agent, but lacks the acetoxy group that contributes to the distinct flavor profile of this compound .

Research Findings and Industrial Relevance

- Flavor Profile : this compound’s acetoxy group enhances its stability and solubility in lipid-based matrices, making it ideal for prolonged flavor release in processed foods .

- Regulatory Compliance : Its inclusion in the EU Feed Additives Register underscores its safety for animal consumption, unlike compounds like ethyl 2-methoxybenzoate, which require stricter spectroscopic validation (e.g., IR, NMR) .

Preparation Methods

Step 1: Synthesis of Ethyl 3-Hydroxy-2-Methylbutyrate

Step 2: Acetylation with Acetic Anhydride

-

Reactants : Ethyl 3-hydroxy-2-methylbutyrate, acetic anhydride (1:1.1 molar ratio).

-

Catalyst : Pyridine or concentrated sulfuric acid (0.5–2.0 wt%).

-

Workup : Quenching with ice water, extraction with dichloromethane, and distillation.

Advantages :

-

High regioselectivity due to mild conditions.

-

Scalable for industrial production.

Enzymatic Esterification and Resolution

Enzymatic methods leverage lipases for stereoselective synthesis or kinetic resolution:

Procedure :

-

Substrate : 3-Acetoxy-2-methylbutyric acid or its racemic mixture.

-

Enzyme : Candida antarctica lipase B (CAL-B) or Pseudomonas fluorescens lipase.

-

Conditions :

-

Workup : Centrifugation, solvent evaporation, and column chromatography.

Yield : 50–75% enantiomeric excess (ee) for resolved products.

Case Study :

-

Lipase-mediated resolution of racemic ethyl 2-methylbutyrate derivatives achieved 95% ee using Candida rugosa lipase.

Industrial-Scale Continuous Production

Patented continuous processes enhance efficiency and reduce waste:

Apparatus : Multi-stage reactors (esterification, distillation, rectification kettles).

Steps :

-

Esterification : 2-Methylbutyric acid, ethanol, and catalyst are fed continuously at 120 L/h and 70 L/h, respectively, under 0.5 MPa steam pressure.

-

Distillation : Crude ester is distilled at 133°C (0.4 MPa), separating low-boiling byproducts.

Yield : 90–95% with 3% reduced ethanol consumption compared to batch methods.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | p-TsOH, H<sub>2</sub>SO<sub>4</sub> | 80–90°C | 70–85% | Simple, scalable | Requires anhydrous conditions |

| Acetylation | Pyridine, H<sub>2</sub>SO<sub>4</sub> | 40–50°C | 80–90% | High selectivity | Multi-step process |

| Enzymatic Resolution | Lipases | 30–45°C | 50–75% ee | Eco-friendly, stereoselective | Lower yield, costly enzymes |

| Continuous Production | None (steam) | 133°C | 90–95% | High throughput, reduced waste | Complex setup |

Emerging Trends and Innovations

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to verify the purity and structural integrity of Ethyl 3-acetoxy-2-methylbutyrate?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm ester functional groups (e.g., acetoxy and methylbutyrate moieties). Peaks near δ 2.0–2.1 ppm (acetate methyl) and δ 4.0–4.2 ppm (ester ethyl group) are characteristic .

- Mass Spectrometry (MS): Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z ≈ 174 for the parent ion) and fragmentation patterns consistent with ester cleavage .

- Infrared (IR) Spectroscopy: Confirm ester C=O stretching vibrations (~1740 cm) and acetate C-O-C asymmetric stretches (~1240 cm) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer:

- Reaction Optimization: Control temperature (e.g., 0–5°C for acid-sensitive intermediates) and stoichiometry of reagents (e.g., acetic anhydride:alcohol ratio) to minimize side products .

- Purification: Use fractional distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) to isolate the ester. Validate purity via GC-MS or HPLC with reference standards .

- Documentation: Report detailed protocols for solvent selection (e.g., anhydrous ether), catalyst use (e.g., HSO), and inert atmosphere conditions to mitigate hydrolysis .

Advanced Research Questions

Q. How can conflicting data on the physical properties (e.g., refractive index, specific gravity) of this compound be resolved?

- Methodological Answer:

- Cross-Verification: Compare experimental measurements (e.g., refractive index at 20°C) against JECFA/FCC standards (n = 1.402–1.407) . Discrepancies may arise from impurities; repeat analyses using calibrated equipment.

- Thermodynamic Consistency Checks: Validate specific gravity (d = 0.866–0.871) via density meters and correlate with NMR purity assessments .

- Interlaboratory Studies: Collaborate with independent labs to establish consensus values, referencing databases like NIST .

Q. What experimental strategies mitigate low yields in the synthesis of this compound from 3-hydroxy-2-methylbutyric acid?

- Methodological Answer:

- Catalyst Screening: Test alternatives to HSO, such as p-toluenesulfonic acid or enzymatic catalysts (e.g., lipases), to enhance acetylation efficiency .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and optimize termination points .

- Byproduct Analysis: Employ GC-MS to identify side products (e.g., diacetylated derivatives) and adjust reaction conditions (e.g., molar ratios, temperature) .

Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) reported for this compound?

- Methodological Answer:

- Solvent Effects: Replicate experiments in deuterated solvents (e.g., CDCl) to standardize chemical shift reporting .

- Dynamic Exchange Analysis: Investigate rotational barriers of ester groups via variable-temperature NMR to explain peak splitting anomalies .

- Computational Validation: Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.